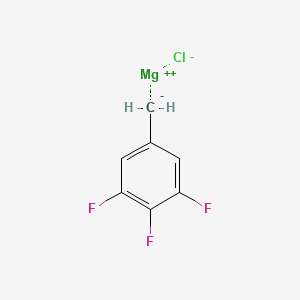
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one is a compound belonging to the pyrrolidine family. Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring. This specific compound is notable for its unique structure, which includes an acetyl group, a methyl group, and an oxopropyl group attached to the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation, where the pyrrolidine derivative is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Methyl and Oxopropyl Groups: The methyl and oxopropyl groups are introduced through alkylation reactions. This involves the reaction of the pyrrolidine derivative with appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the acetyl or oxopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
- (2S)-2-(tert-butoxy)methylpyrrolidine hydrochloride
Uniqueness
What sets (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
918637-75-9 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H15NO3/c1-7(12)6-10(3)9(14)4-5-11(10)8(2)13/h4-6H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
SBHIKEZRRKGWPS-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)C[C@]1(C(=O)CCN1C(=O)C)C |
Kanonische SMILES |
CC(=O)CC1(C(=O)CCN1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)


![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)



![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
